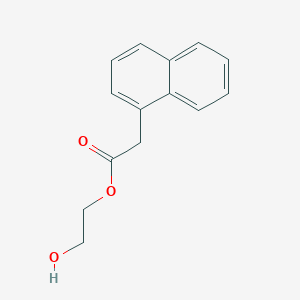
2-Hydroxyethyl (naphthalen-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl (naphthalen-1-yl)acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyethyl group attached to the naphthalene ring through an acetate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl (naphthalen-1-yl)acetate can be synthesized through the esterification of 2-hydroxyethyl acetate with naphthalen-1-yl acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl (naphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of naphthalen-1-yl acetic acid.
Reduction: Formation of 2-hydroxyethyl alcohol.
Substitution: Formation of various substituted naphthalene derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl (naphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring can interact with hydrophobic regions of proteins and other macromolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl (naphthalen-2-yl)acetate: Similar structure but with the hydroxyethyl group attached to the 2-position of the naphthalene ring.
Naphthalen-1-yl acetic acid: Lacks the hydroxyethyl group but shares the naphthalene and acetate moieties.
2-Hydroxyethyl benzoate: Contains a benzoate group instead of a naphthalene ring.
Uniqueness
2-Hydroxyethyl (naphthalen-1-yl)acetate is unique due to the presence of both the hydroxyethyl and naphthalene groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
114191-56-9 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C14H14O3/c15-8-9-17-14(16)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,15H,8-10H2 |
Clave InChI |
ZKXRDGIXVWBCQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
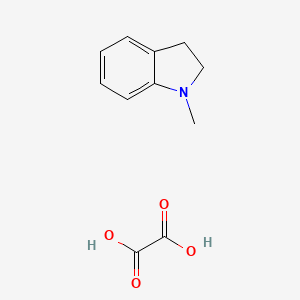
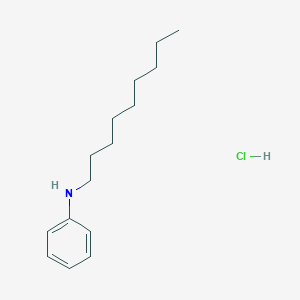
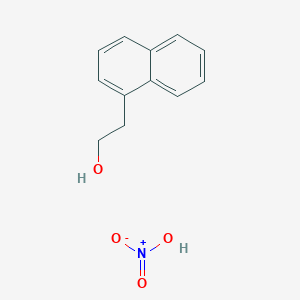

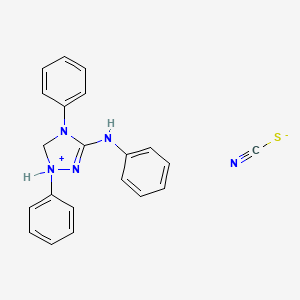
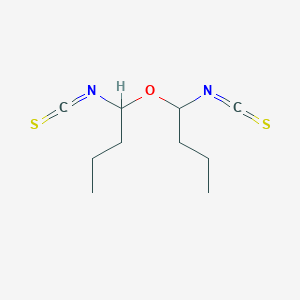
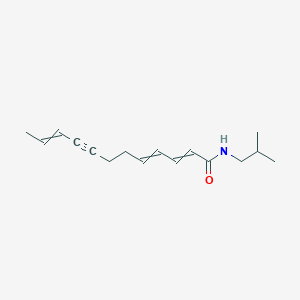
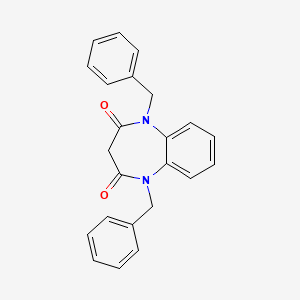

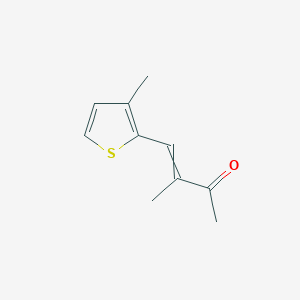

![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
